molecular formula C10H7BrO2 B2414668 Methyl 3-(3-bromophenyl)prop-2-ynoate CAS No. 204459-05-2

Methyl 3-(3-bromophenyl)prop-2-ynoate

Cat. No.: B2414668
CAS No.: 204459-05-2
M. Wt: 239.068
InChI Key: QAVFWERMIWOLBM-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-ynoate group. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFWERMIWOLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204459-05-2
Record name methyl 3-(3-bromophenyl)prop-2-ynoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)prop-2-ynoate typically involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the alkyne group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-bromophenyl)prop-2-ynoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Biological Activity

Methyl 3-(3-bromophenyl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H7_{7}BrO2_{2}
  • SMILES : COC(=O)C#CC1=CC(=CC=C1)Br
  • InChIKey : QAVFWERMIWOLBM-UHFFFAOYSA-N

The presence of the bromine atom in the phenyl ring is significant, as it can influence the compound's reactivity and biological activity through electronic effects and steric hindrance.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in developing antimicrobial agents. Its structure may enhance its ability to penetrate bacterial cell walls, increasing efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The mechanism could involve the induction of apoptosis or cell cycle arrest, potentially targeting specific signaling pathways associated with tumor growth.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, it could inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
  • Interaction with Cellular Targets : The bromophenyl group enhances binding affinity to target proteins, while the ester functional group may participate in hydrogen bonding interactions, facilitating better interaction with biological macromolecules.

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Investigated cholinesterase inhibitory activity; compounds with similar structures showed significant AChE and BChE inhibition.
Highlighted the role of bromine in enhancing reactivity and potential anticancer properties through enzyme inhibition.
Discussed structural properties that contribute to antimicrobial efficacy against various pathogens.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating a series of derivatives, this compound exhibited notable activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition.
  • Cancer Cell Proliferation : A recent investigation into the anticancer potential revealed that this compound reduced cell viability in several cancer cell lines by inducing apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

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